2-(1-Methylpyridin-4-ylidene)indene-1,3-dione
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Overview
Description
2-(1-Methylpyridin-4-ylidene)indene-1,3-dione is an organic compound with the molecular formula C15H11NO2. It is a derivative of indane-1,3-dione, a versatile building block used in various applications ranging from biosensing, bioactivity, bioimaging to electronics and photopolymerization . This compound is known for its unique structure, which combines a pyridine ring with an indene-1,3-dione moiety, making it a subject of interest in synthetic organic chemistry.
Preparation Methods
The synthesis of 2-(1-Methylpyridin-4-ylidene)indene-1,3-dione typically involves the condensation of 1-methyl-4-pyridone with indane-1,3-dione under acidic conditions. The reaction proceeds through the formation of a Schiff base intermediate, which then undergoes cyclization to yield the desired product . Industrial production methods may involve similar synthetic routes but optimized for large-scale production, including the use of continuous flow reactors and automated synthesis systems to ensure high yield and purity.
Chemical Reactions Analysis
2-(1-Methylpyridin-4-ylidene)indene-1,3-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of alcohols or amines.
Substitution: The compound can undergo nucleophilic substitution reactions, where nucleophiles such as amines or thiols replace the pyridine ring’s substituents.
Cyclization: Under specific conditions, the compound can undergo intramolecular cyclization to form polycyclic structures.
Scientific Research Applications
2-(1-Methylpyridin-4-ylidene)indene-1,3-dione has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.
Biology: The compound’s derivatives have shown potential as enzyme inhibitors and receptor modulators, making them valuable in drug discovery and development.
Medicine: Some derivatives of this compound exhibit anti-inflammatory, antimicrobial, and anticancer properties, making them candidates for therapeutic agents.
Mechanism of Action
The mechanism of action of 2-(1-Methylpyridin-4-ylidene)indene-1,3-dione involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can form covalent or non-covalent bonds with these targets, leading to inhibition or modulation of their activity. The exact pathways involved depend on the specific application and the nature of the target molecule .
Comparison with Similar Compounds
2-(1-Methylpyridin-4-ylidene)indene-1,3-dione can be compared with other similar compounds, such as:
Indane-1,3-dione: A versatile building block used in various applications, including medicinal chemistry and organic electronics.
Indanone: Known for its use in the design of biologically active compounds, such as Donepezil and Indinavir.
2-(1-Hexylpyridin-4-ylidene)indene-1,3-dione: A similar compound with a hexyl group instead of a methyl group, used in different applications.
The uniqueness of this compound lies in its specific structure, which combines the properties of both pyridine and indene-1,3-dione, making it a valuable compound for various scientific and industrial applications.
Properties
IUPAC Name |
2-(1-methylpyridin-4-ylidene)indene-1,3-dione |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H11NO2/c1-16-8-6-10(7-9-16)13-14(17)11-4-2-3-5-12(11)15(13)18/h2-9H,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FDEWLYYIZFPGCV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=CC(=C2C(=O)C3=CC=CC=C3C2=O)C=C1 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H11NO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00355204 |
Source
|
Record name | SMR000102650 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00355204 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
237.25 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
49803-29-4 |
Source
|
Record name | SMR000102650 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00355204 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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